molecular formula C15H15FO B8526488 2-(2-Fluoro-biphenyl-4-yl)propanol

2-(2-Fluoro-biphenyl-4-yl)propanol

Cat. No. B8526488
M. Wt: 230.28 g/mol
InChI Key: NLBGXOCRURRFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-biphenyl-4-yl)propanol is a useful research compound. Its molecular formula is C15H15FO and its molecular weight is 230.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-biphenyl-4-yl)propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-biphenyl-4-yl)propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Fluoro-biphenyl-4-yl)propanol

Molecular Formula

C15H15FO

Molecular Weight

230.28 g/mol

IUPAC Name

2-(3-fluoro-4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H15FO/c1-11(10-17)13-7-8-14(15(16)9-13)12-5-3-2-4-6-12/h2-9,11,17H,10H2,1H3

InChI Key

NLBGXOCRURRFJX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a chilled (0° C.) solution of 2-(2-fluoro-biphenyl-4-yl)propionic acid in THF was added isobutyl chloroformate followed by dropwise addition of TEA. The resulting white slurry was allowed to stir for 1 hour and then diluted with THF (50 mL) and filtered. The filter cake was washed with additional THF (50 mL) and the filtrate was concentrated to approximately 50 mL using a rotary evaporator. The concentrated filtrate was then stirred at −20° C. and a solution of NaBH4 in H2O (20 mL) was dropwise added over a period of 15 minutes. The resulting suspension was stirred for 2 hours at 0° C., diluted with water (200 mL), and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were combined and washed with 1.0 N HCl solution (100 mL) followed by a 5% bicarbonate solution wash (100 mL). The ethyl acetate solution was then concentrated to an oily residue of 2-(2-fluoro-biphenyl-4-yl)propanol (4.47 g, 95% yield).
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